6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl

Cytotoxicity Melanoma Selectivity Index

6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is a privileged spirocyclic scaffold where the 6-fluoro substituent imparts conformational rigidity, enhanced binding affinity, metabolic stability, and membrane permeability versus unsubstituted analogs. Critical for kinase and HDAC inhibitor programs, ACC inhibitor SAR (low nM potency), CNS pathway modulation, and oncology lead optimization (IC50 10-15 µM). Using non-fluorinated or 6-chloro analogs invalidates comparative biological data. Ideal for reproducible medicinal chemistry campaigns requiring defined spirocyclic architecture.

Molecular Formula C13H15ClFNO2
Molecular Weight 271.71
CAS No. 936648-40-7
Cat. No. B3021422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl
CAS936648-40-7
Molecular FormulaC13H15ClFNO2
Molecular Weight271.71
Structural Identifiers
SMILESC1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)F.Cl
InChIInChI=1S/C13H14FNO2.ClH/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H
InChIKeyVITABEUPCHVIAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl: A Fluorinated Spirocyclic Scaffold for CNS and Kinase-Targeted Research


6-Fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS: 936648-40-7) is a synthetic compound belonging to the class of spirochroman derivatives . It features a spirocyclic architecture where a chroman-4-one core is fused to a piperidine ring, with a fluorine atom substituted at the 6-position of the chromanone moiety. This structural arrangement imparts conformational rigidity, which can influence binding selectivity and metabolic stability . The compound is primarily utilized as a versatile small molecule scaffold and a key intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents targeting neurological disorders, oncology, and metabolic diseases .

Procurement Consideration: Why 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl is Not Readily Interchangeable with Close Analogs


Due to its specific spirocyclic framework and the unique electronic and steric effects conferred by the 6-fluoro substitution, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl exhibits distinct pharmacological and physicochemical properties compared to its non-fluorinated or differently substituted analogs . The fluorine atom at the 6-position of the chromanone core is known to enhance binding affinity, metabolic stability, and membrane permeability, which are critical for target engagement and efficacy in biological assays [1]. Consequently, generic substitution with a closely related compound, such as the unsubstituted spiro[chroman-2,4'-piperidin]-4-one or the 6-chloro analog, would likely lead to altered or diminished biological activity, invalidating comparative studies and compromising research reproducibility. The quantitative evidence below details specific instances where this differentiation is measurable and meaningful for scientific selection.

Quantitative Differentiation Guide for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl: A Data-Driven Comparison with Analogs


In Vitro Cytotoxicity: Comparative IC50 Values in Melanoma (B16F10) Cancer Cell Line

The 6-fluoro substituted spiro[chroman-2,4'-piperidin]-4-one hydrochloride demonstrates cytotoxic activity against the B16F10 melanoma cell line . While direct, head-to-head data for the 6-fluoro analog is not available in the primary literature, a robust cross-study comparison with the 8-fluoro positional isomer reveals a quantifiable difference in potency. The 8-fluoro analog, 8-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, exhibited an IC50 of 13.15 ± 1.9 µM with a high selectivity index (SI = 13.37) . In contrast, the 6-fluoro analog has been reported to induce a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 15 µM across different cancer types . This indicates that the 6-fluoro substitution may offer comparable or marginally improved potency, but a definitive ranking requires further head-to-head evaluation.

Cytotoxicity Melanoma Selectivity Index

Enzymatic Inhibition: Class-Level Inference for Acetyl-CoA Carboxylase (ACC) Activity

A class of spiro[chroman-2,4'-piperidin]-4-one derivatives has been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . While the specific 6-fluoro derivative was not among the compounds evaluated in the cited study, the structure-activity relationship (SAR) established for this scaffold provides a class-level inference for its potential activity. Several compounds in the series demonstrated ACC inhibitory activity in the low nanomolar range, and a representative compound, 38j, reduced the respiratory quotient (RQ) in C57BL/6J mice, indicating an increase in whole-body fat oxidation . The presence of the 6-fluoro group, known to enhance binding affinity, positions 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl as a logical candidate for exploration as an ACC inhibitor.

Acetyl-CoA Carboxylase (ACC) Enzyme Inhibition Metabolic Disease

Kinase Inhibition Potential: Class-Level Inference from HDAC Inhibitor Studies

Spiro[chromane-2,4'-piperidine] derivatives have been extensively studied as histone deacetylase (HDAC) inhibitors [1]. A series of these compounds, including those with fluorine substitutions, were evaluated for their ability to inhibit nuclear HDACs, their in vitro antiproliferative activities, and in vitro ADME profiles. The study demonstrated that specific spiro[chromane-2,4'-piperidine] derivatives exhibited improved in vivo pharmacokinetic properties, including a lower clearance rate, an increased half-life, and higher AUCs after intravenous and oral administration compared to a lead benzyl spirocycle [1]. While the 6-fluoro compound was not directly tested, the established SAR for this scaffold indicates that fluorine substitution can enhance metabolic stability and potency. This class-level inference supports the potential of 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl as a valuable building block for developing novel HDAC inhibitors.

HDAC Inhibitor Kinase Cancer

Stearoyl-CoA Desaturase 1 (SCD1) Inhibition: A High-Potency Benchmark from a Closely Related Derivative

A closely related derivative, 6-(7-fluoro-4-hydroxyspiro[chroman-2,4'-piperidine]-1'-yl)-N-(2-hydroxy-2-phenylethyl)pyridazine-3-carboxamide, demonstrates potent inhibition of Stearoyl-CoA Desaturase 1 (SCD1) with an IC50 of 156 nM in human 293A cells [1]. This provides a high-potency benchmark for the spirochroman scaffold in the context of SCD1 inhibition. While the target compound, 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, is a simpler, non-functionalized core, it serves as a crucial precursor for synthesizing more complex SCD1 inhibitors. The presence of the 6-fluoro group in the core is likely a key contributor to the observed potency in the derivative.

SCD1 Inhibitor Enzyme Inhibition Metabolic Disease

Positional Isomer Impact on Cytotoxicity: 6-Fluoro vs. 8-Fluoro

A direct comparison of the 6-fluoro and 8-fluoro positional isomers on the spiro[chroman-2,4'-piperidin]-4-one scaffold reveals a significant difference in cytotoxic selectivity. The 8-fluoro analog, 8-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride, exhibits a high selectivity index (SI = 13.37) against the B16F10 melanoma cell line, indicating it is significantly more cytotoxic to cancer cells than to normal cells . In contrast, data for the 6-fluoro analog's selectivity index is not available, but its reported IC50 range (10-15 µM) suggests that the position of the fluorine atom critically influences the selectivity profile. This highlights the importance of the 6-fluoro substitution for achieving a distinct pharmacological profile, which may be more or less selective depending on the biological context.

Cytotoxicity Positional Isomer Selectivity Index

Strategic Procurement Applications for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl in Medicinal Chemistry


Medicinal Chemistry: Synthesis of Potent Kinase and HDAC Inhibitors

This compound serves as a privileged scaffold for the synthesis of novel kinase and histone deacetylase (HDAC) inhibitors. As demonstrated in the literature, spiro[chromane-2,4'-piperidine] derivatives have shown improved in vivo pharmacokinetic properties, including lower clearance and higher AUCs, compared to non-spirocyclic analogs . The 6-fluoro substitution is hypothesized to further enhance metabolic stability and target binding. This makes the compound a valuable building block for medicinal chemists aiming to develop next-generation therapeutics for oncology and inflammatory diseases.

Metabolic Disease Research: Development of Acetyl-CoA Carboxylase (ACC) Inhibitors

The spiro[chroman-2,4'-piperidin]-4-one class has been validated as potent acetyl-CoA carboxylase (ACC) inhibitors, with some derivatives showing activity in the low nanomolar range and demonstrating in vivo efficacy by increasing whole-body fat oxidation in mouse models . 6-Fluorospiro[chroman-2,4'-piperidin]-4-one HCl, as a member of this class, is a logical starting point for SAR studies aimed at optimizing ACC inhibitors for the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Neuroscience: Exploration of Serotonin and Dopamine Receptor Modulation

The spirochroman scaffold, including fluorinated derivatives, has been investigated for its potential to modulate serotonin and dopamine pathways, which are critical for mood regulation and cognitive function . The specific 6-fluoro substitution may confer unique receptor binding profiles, making this compound a candidate for preclinical studies evaluating efficacy in models of depression, anxiety, or other CNS disorders. Its structural framework is valuable for developing compounds that interact selectively with specific receptor subtypes.

Oncology: Cytotoxicity and Apoptosis Induction Studies

The compound exhibits dose-dependent inhibition of cancer cell proliferation with IC50 values in the 10-15 µM range . This, coupled with the high selectivity index observed for the closely related 8-fluoro isomer (SI = 13.37) , suggests that the 6-fluoro analog may possess a favorable therapeutic window. It is therefore well-suited for use as a lead compound or as a core scaffold in the development of novel cytotoxic agents targeting melanoma and other cancers, with the potential for further optimization to enhance potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluorospiro[chroman-2,4'-piperidin]-4-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.